4-Cyclopropyl-2-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-isopropylthiazole is a heterocyclic compound that contains a thiazole ring substituted with cyclopropyl and isopropyl groups. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-isopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with isopropylthiocyanate in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Cyclopropyl-2-isopropylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-isopropylthiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylthiazole: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylthiazole: Similar structure but lacks the isopropyl group.
4-Isopropyl-2-methylthiazole: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
4-Cyclopropyl-2-isopropylthiazole is unique due to the presence of both cyclopropyl and isopropyl groups, which may contribute to its distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
4-cyclopropyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13NS/c1-6(2)9-10-8(5-11-9)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
MXNZCBDWXJFYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.